molecular formula C9H14N2 B12434709 4-(Cyclopentylmethyl)-1H-imidazole

4-(Cyclopentylmethyl)-1H-imidazole

Cat. No.: B12434709
M. Wt: 150.22 g/mol
InChI Key: BNZCXWXVEOJYPQ-UHFFFAOYSA-N
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Description

4-(Cyclopentylmethyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The cyclopentylmethyl group attached to the imidazole ring adds unique chemical properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentylmethyl)-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentylmethylamine with glyoxal and ammonia or an ammonium salt. The reaction is carried out in a solvent such as ethanol or water, and the mixture is heated to promote cyclization, forming the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentylmethyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrogen atoms on the imidazole ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.

    Substitution: Halogenating agents, alkylating agents; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazoles.

Scientific Research Applications

4-(Cyclopentylmethyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-(Cyclopentylmethyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the cyclopentylmethyl group may enhance the compound’s binding affinity and selectivity for certain targets, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound, lacking the cyclopentylmethyl group.

    2-Methylimidazole: A methyl-substituted imidazole with different chemical properties.

    4-(Cyclohexylmethyl)-1H-imidazole: Similar structure but with a cyclohexylmethyl group instead of cyclopentylmethyl.

Uniqueness

4-(Cyclopentylmethyl)-1H-imidazole is unique due to the presence of the cyclopentylmethyl group, which imparts distinct steric and electronic effects. These effects can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

5-(cyclopentylmethyl)-1H-imidazole

InChI

InChI=1S/C9H14N2/c1-2-4-8(3-1)5-9-6-10-7-11-9/h6-8H,1-5H2,(H,10,11)

InChI Key

BNZCXWXVEOJYPQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC2=CN=CN2

Origin of Product

United States

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